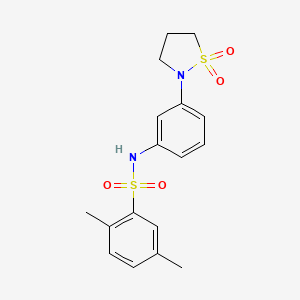

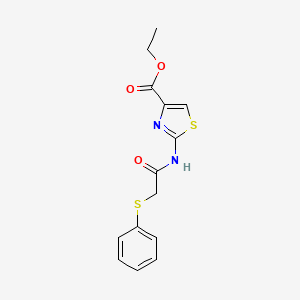

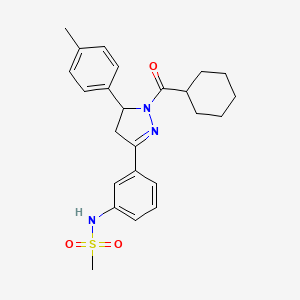

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide" is a member of the benzenesulfonamide family, which is known for its pharmacological significance. Sulfonamides are a group of compounds that have been extensively studied due to their role as pharmacophores, which are parts of a molecular structure that is responsible for a particular biological interaction .

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves the formation of a key sulfonamide moiety through the reaction of sulfonyl chlorides with amines or by the oxidation of thiols. For example, the synthesis of N-aryl-2,5-dimethoxybenzenesulfonamides involves the use of different intramolecular interactions to stabilize the molecular conformations . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of sulfonamides is characterized by the presence of a sulfonyl group attached to an amine. In the case of N-aryl-2,5-dimethoxybenzenesulfonamides, the crystal structures reveal that the molecular conformations are stabilized by various intramolecular interactions such as C-H...O and N-H...Cl interactions . These interactions are crucial in determining the molecular geometry and reactivity of the compound.

Chemical Reactions Analysis

Sulfonamides, including those with a benzenesulfonamide moiety, can participate in various chemical reactions. They can act as inhibitors for enzymes, as demonstrated by the inhibition of kynurenine 3-hydroxylase by N-(4-phenylthiazol-2-yl)benzenesulfonamides . The reactivity of the sulfonamide group is influenced by the adjacent substituents on the benzene ring, which can affect the overall chemical behavior of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides are influenced by their molecular structure. The presence of dimethoxy groups and the specific arrangement of substituents on the benzene ring can affect properties such as solubility, melting point, and the ability to form crystals with different supramolecular architectures . The weak intermolecular interactions, such as C-H...O and (\pi)-(\pi) stacking, play a significant role in the crystal packing and stability of these compounds .

Applications De Recherche Scientifique

Antimicrobial and Antituberculosis Activity

A series of novel thiourea derivatives bearing the benzenesulfonamide moiety demonstrated antimycobacterial activity, with some compounds showing high activity against Mycobacterium tuberculosis. This indicates the potential of such compounds in the development of new antituberculosis drugs (Ghorab et al., 2017).

Cancer Research

Several compounds related to N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide have been synthesized and evaluated for their anticancer activity. One such novel synthetic sulfonamide anticancer agent, KCN1, demonstrated significant in vitro and in vivo anti-cancer activity against pancreatic cancer cells, providing a basis for its future development as a therapeutic agent for pancreatic cancer (Wang et al., 2012).

Enzyme Inhibition

Compounds containing the benzenesulfonamide moiety have been synthesized and evaluated as high-affinity inhibitors of enzymes such as kynurenine 3-hydroxylase. These compounds were effective in blocking rat and gerbil kynurenine 3-hydroxylase after oral administration, which is relevant for investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Drug Development

The synthesis and characterization of novel heterocyclic compounds having a sulfamido moiety have demonstrated potential antimicrobial activity. Such studies contribute to the development of new drugs with specific antimicrobial properties (Nunna et al., 2014).

Mécanisme D'action

Propriétés

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S2/c1-13-7-8-14(2)17(11-13)25(22,23)18-15-5-3-6-16(12-15)19-9-4-10-24(19,20)21/h3,5-8,11-12,18H,4,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMFXLZJJJLEZNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

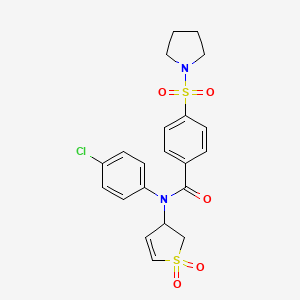

![N-Methyl-N-[2-[4-(2-methyl-5-nitrophenyl)sulfonylpiperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2545973.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2545974.png)

![Benzo[d]thiazol-2-yl(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2545979.png)